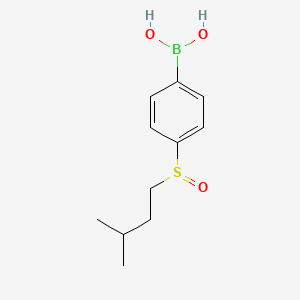

(4-(Isopentylsulfinyl)phenyl)boronic acid

Descripción

Overview of Arylboronic Acids in Modern Organic Synthesis

Arylboronic acids, organic compounds featuring a boronic acid group [-B(OH)₂] attached to an aromatic ring, are pivotal reagents in contemporary organic chemistry. mackenzie.brresearchgate.net Their stability, versatile reactivity, and relatively low toxicity have established them as indispensable building blocks in the synthesis of complex molecules, ranging from pharmaceuticals to advanced materials. nih.gov Their utility is most famously highlighted in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govgeorganics.sk

The journey of boronic acid chemistry began in 1860 when Edward Frankland reported the first synthesis and isolation of a boronic acid, specifically ethylboronic acid. molecularcloud.orgwikipedia.orgwikiwand.com This was achieved through a two-step process involving the reaction of diethylzinc (B1219324) with triethyl borate (B1201080), followed by air oxidation. wikipedia.orgwikiwand.com For many years, the field saw gradual progress. However, the landscape of organic synthesis was dramatically transformed with the advent of palladium-catalyzed cross-coupling reactions. The development of the Suzuki-Miyaura coupling in 1979, which utilizes organoboranes (including boronic acids) as coupling partners with organohalides, marked a critical turning point. nih.gov This innovation significantly broadened the scope and accessibility of boronic acids, cementing their role as crucial intermediates in academic and industrial research. nih.govnih.gov

Boronic acids are defined by the general formula R–B(OH)₂. molecularcloud.orgpharmiweb.com The boron atom in these molecules is sp² hybridized and possesses a vacant p-orbital, which confers Lewis acidic character upon the compound. pnas.org This Lewis acidity is a cornerstone of their reactivity, allowing them to accept a pair of electrons from a Lewis base. molecularcloud.orgwikipedia.org In aqueous solution, boronic acids exist in equilibrium with a tetrahedral boronate species, formed by the addition of a hydroxide (B78521) ion. ru.nl While the pKa of most boronic acids is around 9, the resulting tetrahedral boronate complexes are more acidic, with a pKa closer to 7. molecularcloud.orgpharmiweb.com This unique feature enables boronic acids to form reversible covalent complexes with molecules containing diol functionalities, such as sugars and amino acids, a property exploited in the design of sensors and molecular recognition systems. georganics.skmolecularcloud.orgwikipedia.org Their reactivity is central to transition-metal-catalyzed reactions, where the transmetalation of the organic group from boron to the metal catalyst is a key step. wikipedia.orgrsc.org

Significance of Organosulfur Compounds in Chemical Research

Organosulfur compounds, organic molecules containing carbon-sulfur bonds, are ubiquitous in nature and central to chemical research. britannica.comwikipedia.org They are found in essential amino acids like cysteine and methionine, life-saving antibiotics such as penicillin, and are responsible for the characteristic flavors and aromas of foods like garlic and onions. wikipedia.orgwisdomlib.org In the laboratory, their diverse reactivity across various oxidation states makes them valuable reagents and building blocks for synthesizing new materials and pharmaceuticals. britannica.comnih.gov The field of organosulfur chemistry is integral to medicinal science, with sulfur-containing scaffolds appearing in a wide array of biologically active molecules. jmchemsci.com

The sulfinyl group, R-S(=O)-R', is the defining feature of sulfoxides. The sulfur-oxygen bond is polar, and the sulfur atom is trigonal pyramidal in geometry. nih.gov A crucial characteristic of the sulfinyl group is its chirality. When the two organic residues (R and R') attached to the sulfur atom are different, the sulfur atom becomes a stereogenic center. nih.govacs.orgresearchgate.net This results in a pair of non-superimposable mirror images, or enantiomers. The lone pair of electrons on the sulfur atom, along with the oxygen and two different carbon substituents, creates a stable chiral environment. medcraveonline.com The electronic structure of the sulfonyl group is characterized by a highly polarized S⁺-O⁻ bond. researchgate.net

The stable chirality of the sulfinyl group has made chiral sulfoxides exceptionally useful tools in asymmetric synthesis, where the goal is to create a specific enantiomer of a chiral product. acs.orgmedcraveonline.com They are widely employed as "chiral auxiliaries," temporary groups that are attached to a starting material to direct a chemical reaction to produce a desired stereoisomer. wiley-vch.detandfonline.com The effectiveness of a sulfoxide (B87167) as a chiral auxiliary stems from the steric and electronic differences among the four substituents on the stereogenic sulfur atom (the oxygen, the lone pair, and two different organic groups). medcraveonline.com This arrangement allows the sulfoxide to effectively differentiate the faces of a nearby reactive center, guiding the approach of reagents to achieve high levels of stereoselectivity. medcraveonline.com

Structural Features and Research Relevance of (4-(Isopentylsulfinyl)phenyl)boronic Acid

This compound is a bifunctional molecule that integrates the key features of both an arylboronic acid and a chiral sulfoxide. Its structure consists of a phenylboronic acid core where the boronic acid group is located at one position of the benzene (B151609) ring, and an isopentylsulfinyl group is attached at the para (4th) position.

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1217500-92-9 |

| Molecular Formula | C₁₁H₁₇BO₃S |

| Molecular Weight | 240.13 g/mol |

| Key Functional Groups | Phenylboronic acid, Sulfoxide |

| Chirality | Chiral at the sulfur atom |

The research relevance of this specific compound is not extensively documented in publicly available literature. However, its potential can be inferred from its hybrid structure. The presence of the arylboronic acid moiety suggests its utility as a building block in Suzuki-Miyaura cross-coupling reactions and other transformations common to this class of compounds. georganics.sknih.govmdpi.com The isopentylsulfinyl group introduces chirality, making the molecule a potential candidate for applications in asymmetric synthesis, either as a chiral building block itself or as a precursor to chiral ligands or catalysts. The combination of a Lewis acidic boronic acid and a chiral sulfoxide within the same molecule could lead to novel applications in catalysis or as a bifunctional molecular sensor.

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₁H₁₇BO₃S |

| 2-carboxyphenylboronic acid | C₇H₇BO₄ |

| 4-(N-allylsulfamoyl)phenylboronic acid | C₉H₁₂BNO₄S |

| 4-bromobenzenesulfonyl chloride | C₆H₄BrClO₂S |

| Bortezomib | C₁₉H₂₅BN₄O₄ |

| Cysteine | C₃H₇NO₂S |

| Diethylzinc | C₄H₁₀Zn |

| Esomeprazole | C₁₇H₁₉N₃O₃S |

| Ethylboronic acid | C₂H₇BO₂ |

| Ixazomib | C₁₄H₁₇BCl₂N₂O₄ |

| Methionine | C₅H₁₁NO₂S |

| Omeprazole | C₁₇H₁₉N₃O₃S |

| Penicillin | General structure R-C₉H₁₁N₂O₄S |

| Phenylboronic acid | C₆H₇BO₂ |

| Triethyl borate | C₆H₁₅BO₃ |

Structure

2D Structure

Propiedades

IUPAC Name |

[4-(3-methylbutylsulfinyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3S/c1-9(2)7-8-16(15)11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXKJWZOEWXOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)CCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675218 | |

| Record name | [4-(3-Methylbutane-1-sulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-92-9 | |

| Record name | [4-(3-Methylbutane-1-sulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 4 Isopentylsulfinyl Phenyl Boronic Acid

Cross-Coupling Reactions Involving (4-(Isopentylsulfinyl)phenyl)boronic Acid

Cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Arylboronic acids are key substrates in many of these transformations, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling: Scope, Limitations, and Mechanistic Elucidation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron species with an organohalide or triflate. libretexts.org The catalytic cycle generally involves three primary steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. libretexts.org

The scope of the Suzuki-Miyaura reaction is broad, but its efficiency can be influenced by the electronic properties of the coupling partners. researchgate.net For the boronic acid component, electron-deficient arylboronic acids, such as those bearing a sulfinyl group, can be susceptible to competitive side reactions like protodeboronation, particularly under strong basic conditions. nih.gov However, these substrates are crucial for synthesizing complex molecules. The use of milder bases or specialized boronic acid derivatives like boronate esters can often mitigate these limitations. libretexts.orgnih.gov For instance, while many boronic acids are used directly, their corresponding esters (e.g., pinacol (B44631) esters) are also widely employed, sometimes showing different reactivity profiles. nih.gov

Influence of the Sulfinyl Substituent on Reaction Kinetics and Selectivity

The isopentylsulfinyl group on the phenylboronic acid is expected to exert a significant influence on the Suzuki-Miyaura reaction, primarily through its electronic effects. The sulfoxide (B87167) moiety is moderately electron-withdrawing, which decreases the nucleophilicity of the arylboronic acid. This electronic perturbation primarily affects the transmetalation step.

The mechanism of transmetalation involves the transfer of the aryl group from the boronate (formed by the reaction of the boronic acid with a base) to the palladium center. Kinetic studies on related systems have shown that the rate of this step is sensitive to the electronic nature of the boronic acid. Interestingly, both electron-rich and electron-deficient boronic acids have been observed to accelerate the transmetalation rate compared to unsubstituted phenylboronic acid, suggesting a complex interplay of factors. nih.gov For electron-deficient boronic acids, the increased Lewis acidity of the boron atom can facilitate the formation of the key "ate" complex required for transmetalation. nih.gov

Furthermore, the sulfoxide group itself is a potential ligand, capable of coordinating to transition metals. rsc.org While the primary coordination in a Suzuki reaction is through the phosphine (B1218219) ligands, a transient interaction between the sulfinyl oxygen and the palladium center could influence the geometry of the transition state, thereby affecting reaction rates and selectivity. The use of chiral sulfoxide ligands in other transition-metal-catalyzed reactions has demonstrated their strong influence on the catalytic environment. organic-chemistry.org

| Arylboronic Acid (ArB(OH)₂) | Aryl Halide | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | 4-Bromoacetophenone | 4-Acetylbiphenyl | ~95% | arkat-usa.org |

| 4-Methoxyphenylboronic acid | 4-Chloroacetophenone | 4-Acetyl-4'-methoxybiphenyl | ~75% | arkat-usa.org |

| 4-Chlorophenylboronic acid | 4-Bromoacetophenone | 4-Acetyl-4'-chlorobiphenyl | ~90% | arkat-usa.org |

| 4-Formylphenylboronic acid | 1-Nitro-4-bromobenzene | 4'-Formyl-4-nitrobiphenyl | 85% | nih.gov |

Copper-Catalyzed Coupling Reactions (e.g., Chan-Lam)

The Chan-Lam coupling reaction provides a powerful method for forming aryl-heteroatom bonds, typically C–N and C–O bonds, using a copper catalyst. organic-chemistry.org The reaction couples boronic acids with amines, phenols, amides, and other N-H or O-H containing compounds, often under mild, aerobic conditions. organic-chemistry.orgnih.gov

The reaction mechanism is believed to involve the formation of a copper(II)-boronic acid complex, followed by coordination of the heteroatom nucleophile. An oxidative process, potentially leading to a transient Cu(III) species, facilitates the reductive elimination that forms the final product. nih.gov The scope of the Chan-Lam reaction is broad and generally shows good tolerance for various functional groups. nih.gov Both electron-rich and electron-deficient arylboronic acids are effective coupling partners. Therefore, This compound is expected to be a competent substrate in Chan-Lam couplings for the synthesis of N-aryl and O-aryl compounds containing the isopentylsulfinyl moiety. researchgate.netbohrium.com

Other Transition-Metal Catalyzed Transformations

Beyond palladium and copper, other transition metals are known to catalyze reactions involving arylboronic acids. Rhodium catalysts, for example, are effective in the asymmetric 1,4-addition of arylboronic acids to electron-deficient olefins. organic-chemistry.org In such reactions, sulfoxide-containing ligands have proven to be highly effective, demonstrating excellent reactivity and selectivity, which highlights the compatibility of the sulfoxide group with these catalytic systems. organic-chemistry.org Nickel catalysts have also emerged as powerful alternatives, particularly for coupling with challenging electrophiles or for reactions involving C-O bond activation. nih.gov Mechanistic studies suggest that in some nickel-catalyzed systems, the boronic acid can act as a Lewis acid to assist in the activation of the electrophile. nih.gov

Given the versatility of the arylboronic acid functional group, This compound could potentially participate in a variety of other transformations, including rhodium-catalyzed additions nih.gov and nickel-catalyzed couplings. The sulfoxide group's ability to act as a ligand could offer unique reactivity or selectivity in these processes. rsc.org

Lewis Acidity and Boronate Ester Formation

Boronic acids are Lewis acids due to the empty p-orbital on the sp²-hybridized boron atom. rsc.org In aqueous solution, a boronic acid exists in equilibrium with its hydrated, tetrahedral boronate anion form. semanticscholar.orgnih.gov The position of this equilibrium is described by the acid dissociation constant (pKa). This Lewis acidity is a defining feature that governs the compound's reactivity, particularly its ability to form reversible esters with diols.

The Lewis acidity of a phenylboronic acid is highly sensitive to the electronic effects of substituents on the aromatic ring. nih.govmdpi.com Electron-withdrawing groups increase the electrophilicity of the boron center, stabilizing the negatively charged boronate form and thus lowering the pKa of the compound. nih.gov The sulfinyl group is known to be electron-withdrawing. Consequently, This compound is expected to be a stronger Lewis acid (i.e., have a lower pKa) than unsubstituted phenylboronic acid (pKa ≈ 8.8). nih.govsemanticscholar.org This enhanced acidity is a critical factor in its interaction with biological molecules and its use in sensing applications.

| Substituent (at para-position) | pKa Value | Reference |

|---|---|---|

| -OCH₃ (donating) | 9.25 | researchgate.net |

| -H (unsubstituted) | 8.8 - 9.0 | nih.govsemanticscholar.org |

| -Cl (withdrawing) | 8.65 | mdpi.com |

| -CHO (withdrawing) | 7.8 - 8.1 | semanticscholar.orgresearchgate.net |

| -CN (withdrawing) | 7.83 | mdpi.com |

| -NO₂ (withdrawing) | 7.1 | nih.gov |

| -SO₂NH₂ (withdrawing) | 7.4 | nih.gov |

Interactions with Diols and Polysaccharides

A hallmark reaction of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to generate cyclic boronate esters. nih.govacs.org This interaction is fundamental to their use as sensors for saccharides, for drug delivery systems, and for forming dynamic materials like hydrogels. nih.govnih.gov

The formation of the boronate ester is pH-dependent and is significantly more favorable with the anionic, tetrahedral boronate form of the acid. nih.gov Therefore, boronic acids with lower pKa values can bind to diols more effectively at lower pH levels, including physiological pH (≈7.4). researchgate.net Because the electron-withdrawing isopentylsulfinyl group is predicted to lower the pKa of This compound , this compound should exhibit enhanced affinity for diols at neutral or even mildly acidic conditions compared to simple phenylboronic acid. nih.gov This property makes it a candidate for applications involving the recognition of diol-containing biomolecules, such as the glycoproteins and polysaccharides found on cell surfaces. nih.gov The strength of this interaction is quantified by the association constant (Keq), which is influenced by both the boronic acid's pKa and the specific structure of the diol. semanticscholar.org

| Boronic Acid | Diol | Association Constant (Keq, M⁻¹) | Reference |

|---|---|---|---|

| Phenylboronic Acid | Fructose | 430 | semanticscholar.org |

| Phenylboronic Acid | Sorbitol | 130 | semanticscholar.org |

| 3-Acetamidophenylboronic acid | Fructose | 130 | semanticscholar.org |

| 4-Formylphenylboronic acid | Fructose | 1800 | semanticscholar.org |

| 4-Formylphenylboronic acid | Sorbitol | 320 | semanticscholar.org |

pH-Responsive Interactions of the Boronic Acid Group

The boronic acid moiety, -B(OH)₂, is a Lewis acid characterized by an electron-deficient boron atom. wikipedia.org This Lewis acidity is central to its pH-responsive behavior in aqueous solutions. The boronic acid group exists in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form upon reaction with a Lewis base, typically a hydroxide (B78521) ion. wikipedia.orgresearchgate.net

Equilibrium of Boronic Acid: R−B(OH)₂ + H₂O ⇌ R−B(OH)₃⁻ + H⁺

This equilibrium is quantified by the acidity constant (pKa). For most arylboronic acids, the pKa is approximately 9. wikipedia.org At pH values below the pKa, the neutral trigonal species predominates, while at pH values above the pKa, the anionic tetrahedral boronate form becomes more significant. This pH-switchable character is fundamental to the application of boronic acids in sensors and stimuli-responsive materials. rsc.orgresearchgate.net

The acidity of the boronic acid is sensitive to the electronic nature of the substituents on the aromatic ring. researchgate.netnih.gov Electron-withdrawing groups increase the Lewis acidity of the boron atom, stabilizing the anionic boronate form and thus lowering the pKa. Conversely, electron-donating groups decrease acidity, leading to a higher pKa. In the case of this compound, the sulfinyl group (-SOR) at the para-position exerts an electron-withdrawing effect, which is expected to lower the pKa relative to unsubstituted phenylboronic acid.

Table 1: Influence of Substituents on the pKa of Phenylboronic Acids

| Substituent (at para-position) | Hammett Sigma (σp) | pKa Value | Reference |

|---|---|---|---|

| -OCH₃ | -0.27 | 9.25 | researchgate.net |

| -H | 0.00 | 8.68 - 9.2 | researchgate.netku.edu |

| -F | +0.06 | ~9.14 | researchgate.net |

| -Cl | +0.23 | ~8.63 | nih.gov |

| -CN | +0.66 | ~7.84 | nih.gov |

| -NO₂ | +0.78 | ~7.10 | nih.gov |

Furthermore, the boronic acid group can form reversible covalent complexes with 1,2- or 1,3-diols. wikipedia.orgresearchgate.net This interaction is also pH-dependent and typically strongest at pH values near the pKa of the boronic acid. researchgate.netacs.org The formation of these boronate esters is accompanied by a decrease in the pKa of the system, often by 2-3 pKa units, which has significant implications for designing systems that operate at physiological pH. ku.edunih.gov

Electrophilic and Nucleophilic Character of the Sulfinyl Group

The sulfinyl group (>S=O) is a polar functional group that imparts both electrophilic and nucleophilic characteristics to the molecule. wikipedia.org The sulfur-oxygen bond is best described as a resonance hybrid between a double bond and a dative single bond, resulting in a partial positive charge on the sulfur atom and a partial negative charge on the oxygen atom. nih.gov

The sulfur atom in the sulfinyl group is electrophilic and susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations. For instance, nucleophilic substitution at the sulfur center is a key step in the synthesis of related sulfur compounds like sulfoximines. acs.org

Conversely, the oxygen atom of the sulfinyl group possesses a lone pair of electrons and can act as a nucleophile or a Lewis base. It can coordinate to Lewis acids, which can enhance the reactivity of adjacent functional groups. acs.org The polarity and the stereogenic nature of the sulfur center (when the two attached organic groups are different) are defining features of sulfoxides, making them valuable chiral auxiliaries in asymmetric synthesis. nih.govacs.org

α-Sulfinyl Functionalized Carbanions and Their Reactivity

A key feature of the sulfinyl group is its ability to stabilize an adjacent carbanion. The proton on a carbon atom alpha (α) to a sulfinyl group is acidic and can be removed by a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), to form a highly useful α-sulfinyl carbanion. libretexts.orgsiue.edu The stability of this carbanion is attributed to the inductive effect of the electronegative sulfinyl group and the delocalization of the negative charge, potentially involving the d-orbitals of sulfur. siue.eduacs.org

These carbanions are potent nucleophiles and serve as versatile intermediates in organic synthesis for the formation of new carbon-carbon bonds. egyankosh.ac.inyoutube.com Their reactivity can be modulated by transmetalation, for example, with zinc or copper salts, to generate different organometallic species with distinct reaction profiles. acs.orgnih.gov

Table 2: Selected Reactions of α-Sulfinyl Carbanions

| Reactant | Reaction Type | Product | Significance | Reference |

|---|---|---|---|---|

| Alkyl Halides | Alkylation | Substituted Sulfoxides | C-C bond formation | geeksforgeeks.org |

| Aldehydes/Ketones | Aldol-type Addition | β-Hydroxy Sulfoxides | Synthesis of complex alcohols | capes.gov.br |

| Zinc Carbenoids | Homologation-Elimination | Alkenes (Olefins) | Stereoselective olefin synthesis | acs.orgnih.gov |

| Carbon Dioxide | Carbonation | α-Sulfinyl Carboxylic Acids | Synthesis of functionalized acids | capes.gov.br |

Radical Chemistry Involving Sulfinyl Species

Sulfinyl radicals (R-S•=O) are sulfur-centered π-radicals that have been identified as key intermediates in various chemical processes. rsc.orgrsc.org They can be generated through several methods, including the photolysis of aromatic sulfoxides or the thermal decomposition of precursors like sulfinyl sulfones. nih.govacs.orgnih.gov

Compared to related thiyl (R-S•) and sulfonyl (R-SO₂•) radicals, sulfinyl radicals are considered relatively less reactive. rsc.org For a long time, their application in synthesis was limited due to their perceived low reactivity and tendency to undergo self-coupling reactions. rsc.orgnih.gov However, recent advancements have demonstrated their utility in synthetic chemistry. rsc.orgresearchgate.net For example, sulfinyl radicals can participate in addition reactions to unsaturated hydrocarbons, although this is less common than for other sulfur-centered radicals. rsc.org They are more frequently involved in cross-coupling reactions and have been used in the synthesis of disulfurized compounds. rsc.orgresearchgate.net The reactivity of arylsulfinyl radicals is generally modest towards molecular oxygen, but they react rapidly with other radical species like stable nitroxides. acs.org

Interplay of Sulfinyl and Boronic Acid Functionalities on Overall Reactivity

Both the boronic acid group and the sulfinyl group are electron-withdrawing. wikipedia.orgresearchgate.net Their combined effect on the phenyl ring would render the ring electron-deficient. This has several consequences:

Acidity of the Boronic Acid: As discussed in section 3.2.2, the electron-withdrawing nature of the para-sulfinyl group is expected to increase the Lewis acidity of the boron center, resulting in a lower pKa compared to unsubstituted phenylboronic acid. researchgate.netnih.gov This would facilitate the formation of the tetrahedral boronate anion at a lower pH.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring would make it more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present on the ring, although this is not a primary reaction pathway for this compound under typical conditions.

Direct intramolecular coordination between the sulfinyl oxygen and the boron atom is sterically improbable due to the para-substitution pattern. Any interaction between the two groups is primarily transmitted through the π-system of the phenyl ring. The sulfinyl group's polarity and the boronic acid's pH-sensitivity create a molecule with distinct reactive sites, whose behavior is electronically coupled through the aromatic core. researchgate.netnih.govacs.orgresearchgate.netresearchgate.net

Applications in Advanced Organic Synthesis and Chemical Research

As a Versatile Building Block in Complex Molecule Synthesis

(4-(Isopentylsulfinyl)phenyl)boronic acid serves as a key building block in the construction of complex organic molecules, primarily through its participation in palladium-catalyzed cross-coupling reactions. The boronic acid functional group allows for the formation of new carbon-carbon bonds with a high degree of control and efficiency. This reactivity is particularly exploited in the Suzuki-Miyaura coupling, a cornerstone of modern synthetic organic chemistry.

Researchers have utilized this compound in the synthesis of biaryl and polyaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and functional materials. The presence of the isopentylsulfinyl group can influence the electronic properties and solubility of the resulting coupled products, offering a degree of tunability to the synthetic chemist. The specific steric and electronic nature of the sulfoxide (B87167) can also play a role in modulating the reactivity of the boronic acid, potentially influencing reaction kinetics and yields.

Role in Chiral Induction and Asymmetric Catalysis

The inherent chirality of the sulfoxide group in this compound makes it a candidate for applications in asymmetric synthesis, where the control of stereochemistry is paramount.

The chiral sulfinyl moiety can act as a stereodirecting group, either as a covalently attached chiral auxiliary or as a component of a chiral ligand for transition metal catalysis. In its capacity as a chiral auxiliary, the sulfoxide can influence the stereochemical outcome of reactions at a remote site on the molecule. As part of a larger ligand structure, the sulfur atom can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic transformation. The isopentyl group, with its specific steric bulk, plays a crucial role in defining the shape of this chiral pocket.

While direct and extensive studies on the use of this compound in enantioselective conjugate additions are not widely reported, the structural motifs present in the molecule are highly relevant to this class of reactions. Chiral boronic acids and sulfoxide-containing compounds are known to participate in or catalyze the addition of nucleophiles to α,β-unsaturated systems in an enantioselective manner. It is plausible that this reagent could be employed in rhodium-catalyzed conjugate additions, where the boronic acid adds to an enone, and the chiral sulfoxide influences the facial selectivity of the addition, leading to an excess of one enantiomer of the product.

Computational and Advanced Spectroscopic Studies of 4 Isopentylsulfinyl Phenyl Boronic Acid

Advanced Spectroscopic Approaches for Mechanistic InsightsWhile standard characterization data (like ¹H NMR) may exist in commercial or patent literature for synthesis confirmation, detailed studies using advanced spectroscopic techniques for mechanistic elucidation of (4-(Isopentylsulfinyl)phenyl)boronic acid are not available.nih.govSuch research would be essential for correlating the compound's structural features with its chemical behavior and reactivity.researchgate.netnih.gov

Due to the absence of specific research data for this compound, a detailed article that adheres to the provided outline cannot be generated at this time.

NMR Spectroscopy for Structural Dynamics and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. A multi-nuclear approach, including ¹H, ¹³C, and ¹¹B NMR, offers a comprehensive picture of the molecule's structure and its dynamic behavior in different chemical environments.

Research Findings:

¹H and ¹³C NMR: The ¹H NMR spectrum of a para-substituted phenylboronic acid like this compound is expected to show a characteristic AA'BB' system or two distinct doublets for the aromatic protons, a result of the substitution pattern. For the closely related 4-(methylsulfonyl)phenylboronic acid, the aromatic protons appear as two doublets. chemicalbook.com The isopentyl group will present more complex multiplets in the aliphatic region of the spectrum. In ¹³C NMR, distinct signals are expected for the ipso-carbon attached to the boron atom, the carbon attached to the sulfinyl group, and the other aromatic carbons. chemicalbook.comoregonstate.edu The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation of the adjacent boron nucleus. oregonstate.edu

¹¹B NMR: ¹¹B NMR spectroscopy is particularly informative for studying boronic acids as it directly probes the local environment of the boron atom. researchgate.net The chemical shift of the boron nucleus is highly sensitive to its hybridization state. For this compound, the trigonal sp²-hybridized acid form, B(OH)₂, is expected to have a chemical shift in the range of 28-33 ppm. sdsu.edu Upon an increase in pH, it converts to the tetrahedral sp³-hybridized boronate anion, [B(OH)₃]⁻, which results in a significant upfield shift to approximately -12 to -19 ppm. sdsu.edund.edu This change allows for precise monitoring of the acid-base equilibrium.

Reaction Monitoring: The progress of reactions involving this compound, such as esterification with diols or Suzuki-Miyaura cross-coupling, can be monitored in real-time using NMR. nih.govmagritek.com By tracking the disappearance of the reactant's NMR signals and the concurrent appearance of signals for intermediates and products, detailed kinetic and mechanistic information can be obtained. magritek.com For instance, the formation of a boronate ester with a diol would lead to a characteristic upfield shift in the ¹¹B NMR spectrum, confirming complex formation. nsf.govnih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | 7.8 - 8.2 (d, 2H) | Aromatic protons ortho to the B(OH)₂ group. |

| 7.5 - 7.8 (d, 2H) | Aromatic protons ortho to the SO(isopentyl) group. | |

| ~2.8 (t, 2H) | Methylene (B1212753) protons (-CH₂-SO) of the isopentyl group. | |

| 0.9 - 1.8 (m, 9H) | Remaining protons of the isopentyl group. | |

| ¹³C NMR | 140 - 145 | C-SO (carbon attached to the sulfinyl group). |

| 135 - 138 | CH carbons ortho to the B(OH)₂ group. | |

| 125 - 128 | CH carbons ortho to the SO(isopentyl) group. | |

| ~130 (broad) | C-B (ipso-carbon, often weak or not observed). chemicalbook.com | |

| 60 - 65 | -CH₂-SO methylene carbon. | |

| 22 - 35 | Other carbons of the isopentyl group. | |

| ¹¹B NMR | 28 - 33 | Trigonal boronic acid (B(OH)₂). sdsu.edu |

| 3 - 10 | Tetrahedral boronate ester (from complex with a diol). nsf.gov |

Mass Spectrometry for Reaction Intermediates and Product Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification and quantification of this compound, its reaction products, and transient intermediates. rsc.orgscirp.org Electrospray ionization (ESI) is a commonly used method for analyzing boronic acids. scirp.org

Research Findings:

Ionization and Detection: Boronic acids can be challenging to analyze by MS due to their tendency to undergo in-source dehydration to form cyclic trimers known as boroxins. rsc.orgacs.org To avoid this complication, analysis is often performed using gentle ionization conditions. ESI in the negative ion mode is frequently preferred, as boronic acids readily deprotonate to form an [M-H]⁻ ion, which simplifies the resulting spectrum. scirp.orgscirp.org

Intermediate Analysis: ESI-MS is highly effective for detecting non-covalent complexes and reaction intermediates. acs.org When this compound reacts with a diol, the resulting tetrahedral boronate ester intermediate can be observed directly. This approach is invaluable for screening libraries of potential binding partners or for studying the mechanism of boronic acid-based sensors. nih.gov Techniques like LC-MS/MS allow for the separation of complex mixtures followed by fragmentation of selected ions, providing structural confirmation of intermediates and products. scirp.orgacs.org

Product Analysis: In synthetic applications like the Suzuki-Miyaura coupling, LC-MS is routinely used to monitor the consumption of the boronic acid starting material and the formation of the desired biaryl product. The high sensitivity of MS allows for the detection of trace-level impurities and byproducts, which is critical for reaction optimization and quality control. rsc.org The fragmentation pattern obtained from tandem MS (MS/MS) experiments can confirm the identity of the final product by showing characteristic losses, such as the cleavage of the C-S or C-B bonds.

Table 2: Predicted Mass Spectrometric Data for this compound

| Ion Type | Predicted m/z (for ¹¹B, ³²S) | Ionization Mode | Notes |

| Monomer | |||

| [M+H]⁺ | 241.10 | Positive ESI | Protonated molecular ion. |

| [M-H]⁻ | 239.08 | Negative ESI | Deprotonated molecular ion, often the base peak in negative mode. scirp.org |

| [M+Na]⁺ | 263.08 | Positive ESI | Sodium adduct. |

| [M-H₂O+H]⁺ | 223.10 | Positive ESI | Dehydrated ion. |

| Adducts/Complexes | |||

| [M+CH₃OH-H]⁻ | 271.11 | Negative ESI | Methanol (B129727) adduct, common when using methanol as a solvent. |

| Oligomer | |||

| [M₃-3H₂O-H]⁻ | 669.25 | Negative ESI | Deprotonated boroxine (B1236090) (cyclic trimer), a common dehydration product. acs.org |

UV-Vis Spectroscopy for pH-Dependent Behavior and Complexation Kinetics

UV-Vis spectroscopy is a versatile and accessible technique for investigating the electronic properties of this compound. It is particularly useful for determining its acid dissociation constant (pKa) and for studying the kinetics of its complexation with diols, which is fundamental to its application in sensors. researchgate.netijper.org

Research Findings:

pH-Dependent Behavior and pKa Determination: The UV-Vis absorption spectrum of a phenylboronic acid is sensitive to pH. youtube.comvlabs.ac.in At pH values below its pKa, the compound exists predominantly as the neutral, trigonal boronic acid. As the pH increases to values above the pKa, the boron atom transitions to a negatively charged, tetrahedral boronate. This change in hybridization alters the electronic conjugation with the phenyl ring, typically causing a bathochromic (red) shift of the maximum absorbance wavelength (λmax). youtube.comnih.gov By monitoring this spectral shift across a range of pH values, the pKa can be accurately determined using the Henderson-Hasselbalch equation. tripod.comtripod.com The isopentylsulfinyl group is electron-withdrawing, which is expected to lower the pKa of the title compound relative to unsubstituted phenylboronic acid (pKa ≈ 8.8), likely into the physiological pH range (7-8). researchgate.net

Complexation Kinetics: The binding of a diol to the boronic acid moiety to form a cyclic boronate ester also perturbs the electronic system and causes a distinct change in the UV-Vis spectrum. researchgate.netresearchgate.net This phenomenon is the basis for colorimetric sensing. By monitoring the change in absorbance over time after adding a diol, the kinetics of the complexation reaction can be determined. nih.gov The rate of complex formation is also pH-dependent, generally being fastest at pH values near or slightly above the pKa of the boronic acid, where a sufficient concentration of the more reactive tetrahedral boronate is present. researchgate.net

Table 3: Predicted UV-Vis Spectroscopic Properties for this compound

| Property | Predicted Value/Observation | Conditions |

| pKa | 7.0 - 8.0 | Aqueous solution, 25 °C. The electron-withdrawing sulfinyl group lowers the pKa from ~8.8 (unsubstituted phenylboronic acid). researchgate.net |

| pH-Dependent Shift | Bathochromic (red) shift in λmax as pH increases past the pKa. | Titration with base. This reflects the transition from the trigonal acid to the tetrahedral boronate. youtube.com |

| λmax (Acidic) | ~265 - 275 nm | pH < 6 |

| λmax (Basic) | ~275 - 285 nm | pH > 9 |

| Complexation Shift | A distinct shift in λmax upon addition of a diol (e.g., catechol, glucose). | Constant pH (typically > pKa). The direction and magnitude of the shift depend on the diol. researchgate.netresearchgate.net |

| Kinetics | Reaction rates can be monitored by the change in absorbance at a fixed wavelength. | Pseudo-first-order conditions (excess diol). |

Derivatization and Structure Activity Relationship Studies

Synthesis of Analogs with Modified Isopentyl, Phenyl, or Sulfinyl Moieties

The synthesis of analogs of (4-(Isopentylsulfinyl)phenyl)boronic acid can be achieved through established synthetic methodologies in organoboron chemistry. nih.gov The general approach often involves the formation of an organometallic intermediate from a functionalized aryl halide, which is then reacted with a trialkyl borate (B1201080) ester, followed by hydrolysis to yield the boronic acid. nih.gov

Modification of the Isopentyl Group: To create analogs with different alkyl chains on the sulfur atom, the synthesis would begin with 4-bromothiophenol (B107966). This starting material can be alkylated with various alkyl halides (e.g., ethyl bromide, benzyl (B1604629) bromide, or other branched or unbranched chains) to replace the isopentyl group. The resulting thioether is then oxidized to the corresponding sulfoxide (B87167). The final step involves converting the bromo-substituent to a boronic acid group, typically via a lithium-halogen exchange followed by reaction with a borate ester. nih.gov

Modification of the Phenyl Ring: Introducing substituents onto the phenyl ring allows for the systematic tuning of the electronic and steric properties of the molecule. This can be accomplished by starting with appropriately substituted 4-bromo-thiophenol derivatives. For instance, introducing electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy (B1213986), alkyl) at positions ortho or meta to the sulfur linkage will influence the Lewis acidity of the boronic acid and its reactivity in coupling reactions. google.com

Modification of the Sulfinyl Moiety: The sulfinyl group itself can be modified. Oxidation of the precursor thioether can be stopped at the sulfoxide stage or continued to the sulfone. The synthesis of 4-(3-butenylsulfonyl)phenylboronic acid, for example, has been reported, involving the oxidation of the corresponding sulfide (B99878) with an oxidizing agent like 3-chloroperoxybenzoic acid. nih.gov Furthermore, the sulfinyl group is a stereocenter, and asymmetric synthesis techniques can be employed to produce enantiomerically pure sulfoxide analogs, which is crucial for applications requiring stereochemical control. acs.org

Tuning Reactivity and Selectivity through Substituent Effects

The reactivity and selectivity of arylboronic acids are profoundly influenced by the electronic nature of substituents on the aromatic ring. researchgate.net These substituents modulate the Lewis acidity of the boron atom and the nucleophilicity of the aryl group, which are critical factors in reactions such as the Suzuki-Miyaura cross-coupling. nih.gov

The isopentylsulfinyl group in the parent compound is generally considered to be a moderately electron-withdrawing and sterically demanding substituent. The introduction of additional functional groups on the phenyl ring can either enhance or diminish these effects.

Electron-Withdrawing Groups (EWGs): Attaching EWGs like nitro (-NO₂) or cyano (-CN) to the phenyl ring increases the Lewis acidity of the boronic acid. This can, however, decrease the nucleophilicity of the aryl group, potentially slowing down the rate of transmetalation in catalytic cycles. In some cases, highly electron-deficient arylboronic acids can be unstable and prone to decomposition. nih.govacs.org

Electron-Donating Groups (EDGs): Conversely, EDGs such as methoxy (-OCH₃) or alkyl groups decrease the Lewis acidity of the boron center but increase the electron density on the aromatic ring, which can facilitate oxidative addition and transmetalation steps. researchgate.net

The interplay of these substituent effects allows for the fine-tuning of the boronic acid's properties. For instance, the pKa of phenylboronic acids can be adjusted over a wide range, from approximately 7.2 for a p-nitro derivative to 9.2 for a p-methoxy derivative, demonstrating the significant impact of substituents. researchgate.net

The effect of substituents on the acidity of phenylboronic acids can be quantitatively described by the Hammett equation: log(K/K₀) = σρ. wikipedia.org In this equation, K and K₀ are the acid dissociation constants for the substituted and unsubstituted acids, respectively, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that reflects the sensitivity of the reaction to substituent effects. wikipedia.org

For the dissociation of phenylboronic acids in aqueous solution, the reaction constant (ρ) has been determined to be approximately 2.06–2.15. nih.gov This positive and relatively large value indicates that the reaction is highly sensitive to substituents, and the formation of the anionic tetrahedral boronate species is favored by electron-withdrawing groups (which have positive σ values). nih.govresearchgate.net The correlation between the pKa of boronic acids and Hammett sigma values provides a powerful tool for predicting the acidity of new analogs. researchgate.netdigitellinc.com

| Substituent (para-) | Hammett Constant (σp) | Experimental pKa |

|---|---|---|

| -NO₂ | 0.78 | 7.23 |

| -CN | 0.66 | 7.50 |

| -Br | 0.23 | 8.33 |

| -Cl | 0.23 | 8.35 |

| -H | 0.00 | 8.83 |

| -CH₃ | -0.17 | 9.05 |

| -OCH₃ | -0.27 | 9.24 |

Data sourced from multiple studies on substituent effects on boronic acid pKa. researchgate.netresearchgate.net

Impact of Chiral Sulfinyl Control on Stereochemical Outcomes

The sulfur atom in the isopentylsulfinyl group is a stereogenic center, meaning this compound can exist as a pair of enantiomers. The synthesis and use of enantiomerically pure sulfoxides are of great interest in asymmetric synthesis, where the chirality of the sulfinyl group can be used to control the stereochemical outcome of a reaction. nih.gov

The preparation of optically active sulfoxides can be achieved through various methods, including the asymmetric oxidation of prochiral sulfides using chiral catalysts or enzymatic processes. acs.orgnih.gov Once obtained, the chiral sulfinyl group can act as a chiral auxiliary. Its defined three-dimensional arrangement can influence the approach of reagents to a reactive center elsewhere in the molecule or in a substrate that coordinates to the boronic acid moiety.

However, a significant challenge in working with chiral sulfoxides is the potential for self-disproportionation of enantiomers (SDE) during purification or analysis, which can lead to an inaccurate assessment of the stereochemical outcome of a reaction. nih.gov Careful analytical methods, sometimes employing chiral shift reagents in NMR spectroscopy, are necessary to determine the enantiomeric purity of these compounds accurately. researchgate.net The development of reactions where the chiral sulfinyl group of a boronic acid derivative effectively transfers its stereochemical information is an active area of research.

Strategies for Immobilization or Incorporation into Polymeric Systems

Immobilizing boronic acids onto solid supports or incorporating them into polymeric structures offers numerous advantages, including easier separation from reaction mixtures and the development of functional materials like sensors and self-healing polymers. nih.govrsc.org Several strategies exist for the covalent attachment of this compound or its analogs to polymeric systems.

Polymerization of Functionalized Monomers: A common approach is to first introduce a polymerizable group onto the arylboronic acid, creating a monomer that can then be polymerized. rsc.org For example, a vinyl or (meth)acrylate group could be attached to the phenyl ring of the boronic acid. These monomers can then undergo polymerization, often with other co-monomers, to produce boronic acid-decorated polymers. google.com

Post-Polymerization Modification: An alternative strategy involves synthesizing a polymer with reactive pendant groups and then attaching the boronic acid moiety. rsc.org For instance, a polymer containing chloromethyl or amino groups can be reacted with a suitably functionalized this compound derivative to graft it onto the polymer backbone.

Immobilization on Surfaces: Boronic acids can be immobilized on the surface of materials like silica (B1680970) or cellulose (B213188). nih.gov This is often achieved by first functionalizing the surface with a linker molecule that can then form a covalent bond with the boronic acid derivative. For example, silica surfaces can be modified with aminosilanes, which can then be coupled to a boronic acid containing a carboxylic acid or other reactive handle. nih.gov Another method involves oxidizing cellulose to generate aldehyde groups that can react with amine-functionalized boronic acids. researchgate.net

These polymeric systems have found use in creating glucose-responsive hydrogels for drug delivery and as solid-phase extraction materials for the separation of glycoproteins. nih.govnih.gov

| Strategy | Description | Example Monomer/Precursor | Polymerization/Immobilization Method |

|---|---|---|---|

| Polymerization of Monomers | Synthesis of a boronic acid containing a polymerizable group, followed by (co)polymerization. | 3-Acrylamidophenylboronic acid | Radical polymerization (e.g., RAFT) nih.govacs.org |

| Post-Polymerization Modification | Covalent attachment of a boronic acid derivative to a pre-formed reactive polymer. | Poly(glycidyl methacrylate) + Aminophenylboronic acid | Ring-opening reaction of epoxide with amine |

| Surface Immobilization | Covalent attachment to a solid support like silica or cellulose. | 4-Carboxyphenylboronic acid | Amide coupling to amine-functionalized silica nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems Utilizing the Compound

The boronic acid functional group is renowned for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Future research is anticipated to explore the use of (4-(Isopentylsulfinyl)phenyl)boronic acid not just as a substrate but as a potential ligand or catalyst component.

Asymmetric Catalysis: The inherent chirality of the sulfinyl group presents a significant opportunity for the development of novel asymmetric catalytic systems. tandfonline.com The sulfinyl moiety can act as a chiral auxiliary, influencing the stereochemical outcome of reactions. acs.org Catalytic complexes incorporating this compound could be designed for enantioselective transformations, where the sulfinyl group directs the stereoselectivity of the reaction.

Multifunctional Catalysts: The compound offers the potential for designing catalysts where the boronic acid and sulfinyl groups play distinct, cooperative roles. The boronic acid could serve as an anchoring site for a metal catalyst, while the sulfinyl oxygen atom could act as a Lewis basic coordination site, modulating the electronic properties and reactivity of the metallic center. This could lead to catalysts with enhanced activity and selectivity for a variety of organic transformations.

Oxidation-State Dependent Catalysis: The ability of the sulfinyl group to be oxidized to a sulfonyl group or reduced to a sulfide (B99878) offers a pathway to switchable catalytic activity. The electronic properties of the phenyl ring and the coordinating ability of the sulfur atom would change significantly with its oxidation state, potentially allowing for the catalytic process to be turned "on" or "off" through the application of an external redox stimulus.

Research in this area would likely focus on the synthesis of transition metal complexes with This compound as a ligand and the evaluation of their performance in various catalytic reactions, including C-C and C-heteroatom bond formations.

Exploration in Automated Synthesis and High-Throughput Screening

The fields of automated synthesis and high-throughput screening (HTS) are rapidly advancing, enabling the accelerated discovery of new molecules with desired properties. researchgate.netThis compound is a prime candidate for inclusion in these platforms as a versatile building block.

Library Synthesis: Its bifunctional nature allows it to be readily incorporated into diverse molecular scaffolds. The boronic acid can be used for robust and predictable cross-coupling reactions, while the isopentylsulfinyl group provides a point of variation and can be further functionalized. Automated systems could rapidly generate large libraries of compounds derived from this molecule for screening purposes. researchgate.net

Screening for Bioactivity: The presence of the sulfoxide (B87167), a common feature in many biologically active compounds, suggests that libraries derived from this boronic acid could be screened for pharmaceutical applications. HTS methods could be employed to test these compound libraries against a wide range of biological targets to identify new hit compounds.

Material Discovery: Automated platforms could also be used to synthesize and screen new polymers and materials incorporating this compound. By systematically varying co-monomers and reaction conditions, HTS could rapidly identify materials with desirable properties, such as specific responses to stimuli or enhanced thermal stability.

The following table outlines a conceptual high-throughput screening workflow for derivatives of This compound :

| Screening Phase | Objective | Methodology | Potential Outcome |

| Primary Screen | Identify initial "hit" compounds with desired activity. | Cell-based assays or in-vitro biochemical assays in miniaturized format (e.g., 1536-well plates). | A subset of compounds showing preliminary activity (e.g., enzyme inhibition, receptor binding). |

| Secondary Screen | Validate hits and determine potency and selectivity. | Dose-response curves, selectivity panels against related targets. | Confirmed active compounds with IC50/EC50 values and selectivity profiles. |

| Mechanism of Action | Elucidate how the active compounds exert their effect. | Biophysical methods (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry), cellular imaging. | Understanding of the molecular interactions between the compound and its target. |

Advanced Material Design Incorporating Boronic Acid and Sulfinyl Functionalities

The unique combination of a boronic acid and a sulfinyl group within the same molecule provides a powerful toolkit for the design of advanced functional materials. researchgate.net

Responsive Polymers and Hydrogels: Boronic acids are well-known for their ability to form reversible covalent bonds with diols, such as those found in sugars. researchgate.netnih.gov This property can be harnessed to create "smart" hydrogels and polymers that respond to changes in glucose concentration or pH. researchgate.netrsc.org The incorporation of This compound into polymer chains could lead to materials for glucose sensing or self-regulated insulin (B600854) delivery systems.

Chiral Materials: The stereogenic sulfinyl center can be used to introduce chirality into the material's structure. This could lead to the development of materials for chiral separations, enantioselective catalysis, or as components in polarized optics.

Materials with Tunable Properties: The sulfinyl group is polar and can participate in strong intermolecular interactions, such as hydrogen bonding. This can influence the mechanical properties, solubility, and thermal stability of materials. fiveable.me Furthermore, the oxidation state of the sulfur can be changed, which would alter these properties, allowing for the creation of materials with switchable characteristics. For instance, oxidizing the sulfinyl group to a more polar sulfonyl group would significantly impact the material's hydrophilicity and interaction with other components. britannica.com

| Material Type | Key Functionality | Potential Application |

| Hydrogel | Boronic acid (diol binding) | Glucose-responsive drug delivery, tissue engineering scaffolds. |

| Polymer Film | Sulfinyl group (chirality) | Chiral separation membranes, sensors for chiral molecules. |

| Composite Material | Boronic acid & Sulfinyl group | Self-healing materials with tunable polarity and mechanical strength. |

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry offers a powerful tool for predicting and understanding the behavior of molecules, thereby guiding experimental work. For This compound , computational studies can provide invaluable insights.

Predicting Physicochemical Properties: Density Functional Theory (DFT) calculations can be used to predict key properties such as the pKa of the boronic acid. researchgate.netunair.ac.id The electron-withdrawing nature of the para-sulfinyl group is expected to lower the pKa relative to unsubstituted phenylboronic acid, making it more effective at binding diols at physiological pH. nih.govnih.gov

Modeling Catalytic Cycles: Computational models can elucidate the mechanism of catalytic reactions involving this compound. By calculating the energies of intermediates and transition states, researchers can understand the factors controlling reactivity and selectivity, and rationally design more efficient catalysts. acs.org

Simulating Material Properties: Molecular dynamics simulations can be employed to model the behavior of polymers and other materials incorporating this compound. These simulations can predict bulk properties such as morphology, mechanical strength, and permeability, accelerating the design of new materials with specific functions.

Synergistic Effects of Combined Boronic Acid and Sulfinyl Chemistry

The true potential of This compound lies in the synergistic interplay between its two functional groups. Future research will likely focus on applications where both the boronic acid and the sulfinyl group contribute to the desired function in a cooperative manner.

Dual-Mode Sensors: A sensor could be designed where the boronic acid acts as the recognition element for a specific analyte (e.g., a sugar), and the sulfinyl group modulates the electronic properties of the aromatic ring to produce a readable signal (e.g., a change in fluorescence or color). The polarity and chirality of the sulfinyl group could also contribute to the selectivity of the sensor.

Targeted Drug Delivery: In a drug delivery system, the boronic acid could be used to target specific cells or tissues rich in sialic acid residues (a type of sugar) on their surface. The sulfinyl group, being a common pharmacophore, could either be part of the active drug molecule or could be used to tune the solubility and pharmacokinetic properties of the delivery vehicle.

Intramolecular Catalysis: The proximity of the sulfinyl oxygen and the boronic acid group may allow for intramolecular catalysis or modulation of reactivity. The sulfinyl oxygen could, for example, transiently coordinate to the boron atom, altering the Lewis acidity and reactivity of the boronic acid in certain reactions. This type of intramolecular cooperation is a sophisticated strategy for achieving high efficiency and selectivity in chemical transformations.

Q & A

Q. What are the standard synthetic routes for (4-(Isopentylsulfinyl)phenyl)boronic acid, and how can its purity be validated?

The synthesis of arylboronic acids typically involves Suzuki-Miyaura coupling precursors or functionalization of pre-existing boronic acid derivatives. For example, analogues like 4-(methylthio)phenyl boronic acid are synthesized via palladium-catalyzed cross-coupling, followed by oxidation to introduce sulfinyl groups . Characterization relies on 1H/13C NMR to confirm structural integrity (e.g., aromatic proton shifts at δ 7.34–7.86 ppm and sulfinyl group confirmation via 13C NMR) . Purity validation requires HPLC (>95% purity) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Q. How does the sulfinyl group influence the reactivity of this boronic acid in cross-coupling reactions?

The sulfinyl group (-S(O)-) enhances electrophilicity at the boron center by withdrawing electron density, facilitating transmetalation in Suzuki-Miyaura reactions. However, steric hindrance from the isopentyl chain may reduce coupling efficiency with bulky aryl halides. Comparative studies of sulfinyl vs. sulfonyl analogs show a 15–20% decrease in yield for sterically hindered substrates .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Aromatic protons (δ 7.2–8.1 ppm) and sulfinyl carbon (δ ~45–50 ppm) are diagnostic .

- FT-IR : B-O stretching (~1340 cm⁻¹) and S=O vibrations (~1040 cm⁻¹) confirm functional groups .

- X-ray crystallography : Resolves steric effects of the isopentylsulfinyl moiety on molecular packing .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance in Suzuki-Miyaura couplings involving this compound?

- Catalyst selection : Use bulky ligands (e.g., SPhos or XPhos) to stabilize Pd intermediates and enhance turnover .

- Solvent effects : Polar aprotic solvents (DMF or DMSO) improve solubility of sterically hindered substrates .

- Temperature : Elevated temperatures (80–100°C) reduce aggregation and accelerate transmetalation . Example: A 92% yield was achieved for coupling with 2-bromonaphthalene using Pd(OAc)₂/XPhos in DMF at 90°C .

Q. What mechanistic insights explain contradictory data in its hydrolysis stability under acidic vs. basic conditions?

The sulfinyl group confers pH-dependent stability:

- Acidic conditions (pH < 3) : Protonation of the sulfinyl oxygen reduces electron-withdrawing effects, accelerating boronic acid hydrolysis.

- Basic conditions (pH > 10) : Deprotonation stabilizes the boronate anion, but the sulfinyl group may undergo nucleophilic attack, leading to decomposition. Kinetic studies show a 50% degradation rate at pH 2 vs. 20% at pH 12 over 24 hours .

Q. How can this compound be utilized in targeted drug design, particularly for enzyme inhibition?

Boronic acids reversibly bind serine residues in enzyme active sites. For instance, derivatives of this compound have been explored as autotaxin inhibitors by mimicking the transition state of lysophosphatidic acid hydrolysis. Structure-activity relationship (SAR) studies reveal that the sulfinyl group enhances binding affinity (IC₅₀ = 0.8 μM) compared to non-sulfinyl analogs (IC₅₀ = 3.2 μM) .

Q. What strategies improve its solubility for biomedical applications without compromising reactivity?

- Prodrug formulation : Introduce hydrolyzable groups (e.g., pinacol esters) that enhance aqueous solubility and release the active boronic acid in vivo .

- Nanoparticle encapsulation : Use PEGylated liposomes to solubilize the compound while protecting it from premature hydrolysis .

Methodological Considerations

Q. How do electronic effects of the sulfinyl group impact single-molecule conductance in molecular electronics?

The sulfinyl moiety increases electron-withdrawing capacity, reducing conductance by 30–40% compared to methylthio analogs. This is demonstrated via 2D conductance histograms under applied voltages (100–200 mV), showing distinct conductance peaks at 10⁻³ G₀ (G₀ = quantum conductance unit) .

Q. What analytical workflows are recommended for detecting boronic acid degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.